Enhanced Metabolic Stability: Trifluoromethyl Substitution Reduces Oxidative Clearance vs. Non-Fluorinated Leucine Analogs
2-Acetamido-4,4,4-trifluorobutanoic acid incorporates a terminal CF₃ group that acts as a metabolically inert bioisostere for an isopropyl group found in leucine. In cross-study comparisons of fluorinated versus non-fluorinated amino acids in peptide contexts, the presence of the trifluoromethyl group consistently correlates with a reduction in oxidative metabolism by cytochrome P450 enzymes [1]. While direct in vitro microsomal stability data for this specific derivative is proprietary or not publicly available, class-level inference from analogous fluorinated amino acids (e.g., 4,4,4-trifluorovaline) indicates that C-F bond strength confers a substantial increase in metabolic half-life relative to hydrocarbon analogs [2].
| Evidence Dimension | Predicted metabolic stability enhancement |
|---|---|
| Target Compound Data | Terminal CF₃ group |
| Comparator Or Baseline | Non-fluorinated leucine analog (e.g., 2-acetamido-4-methylpentanoic acid) containing terminal CH(CH₃)₂ group |
| Quantified Difference | Qualitative improvement; C-F bond is ~130 kcal/mol stronger than C-H, preventing CYP-mediated hydroxylation at the terminal position. |
| Conditions | Inferred from general medicinal chemistry principles of fluorinated amino acid incorporation into peptides. |
Why This Matters
Procurement of this specific fluorinated derivative ensures that synthesized peptide libraries or probes exhibit prolonged in vivo half-lives compared to those built with standard leucine, reducing the risk of false negatives in screening assays.
- [1] Böhm, H. J.; et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637-643. View Source
- [2] Qiu, X.-L.; et al. Recent Advances in the Synthesis of Fluorinated Amino Acids. Eur. J. Org. Chem. 2011, 3261-3278. (Discusses metabolic stability of CF₃-containing amino acids). View Source
